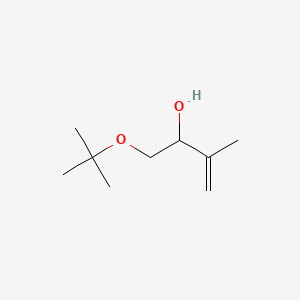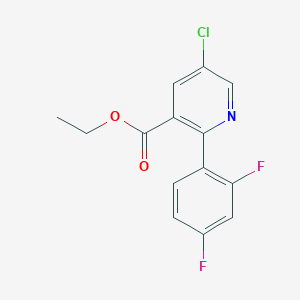
(+-)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with benzoyl and o-bromobenzoyloxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Addition of the o-Bromobenzoyloxy Group: This step can be carried out through esterification reactions using o-bromobenzoic acid and suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The benzoyl and o-bromobenzoyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-benzoylpiperidine hydrochloride: Lacks the o-bromobenzoyloxy group, resulting in different chemical and biological properties.
1-Methyl-3-(o-bromobenzoyloxy)piperidine hydrochloride: Lacks the benzoyl group, leading to variations in reactivity and applications.
Uniqueness
(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride is unique due to the presence of both benzoyl and o-bromobenzoyloxy groups
Propiedades
Número CAS |
33422-50-3 |
|---|---|
Fórmula molecular |
C20H21BrClNO3 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
(4-benzoyl-1-methylpiperidin-1-ium-3-yl) 2-bromobenzoate;chloride |
InChI |
InChI=1S/C20H20BrNO3.ClH/c1-22-12-11-16(19(23)14-7-3-2-4-8-14)18(13-22)25-20(24)15-9-5-6-10-17(15)21;/h2-10,16,18H,11-13H2,1H3;1H |
Clave InChI |
IAMKWJSQXNEBGU-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCC(C(C1)OC(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)


![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)







